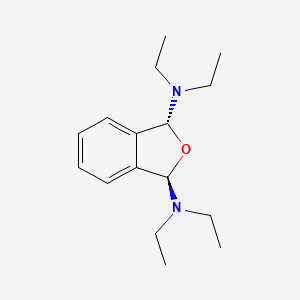
(1R,3R)-N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring and two ethylamine groups. Its stereochemistry is defined by the (1R,3R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Introduction of Ethylamine Groups: The ethylamine groups are introduced through nucleophilic substitution reactions, where ethylamine reacts with suitable leaving groups on the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R)-N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the ethylamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
(1R,3R)-N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1R,3R)-N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R)-2-Methylene-1,3-dithiolane 1,3-dioxide: Another chiral compound with a different core structure but similar stereochemistry.
(1R,2R,3R,4S,5R)-4-(Benzylamino)-5-(methylthio)cyclopentane-1,2,3-diol: Shares some structural features but differs in functional groups and overall activity.
Uniqueness
(1R,3R)-N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine is unique due to its specific benzofuran core and the presence of two ethylamine groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
63884-09-3 |
|---|---|
Fórmula molecular |
C16H26N2O |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
(1R,3R)-1-N,1-N,3-N,3-N-tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine |
InChI |
InChI=1S/C16H26N2O/c1-5-17(6-2)15-13-11-9-10-12-14(13)16(19-15)18(7-3)8-4/h9-12,15-16H,5-8H2,1-4H3/t15-,16-/m1/s1 |
Clave InChI |
HALZTMDMUGVQOW-HZPDHXFCSA-N |
SMILES isomérico |
CCN(CC)[C@H]1C2=CC=CC=C2[C@@H](O1)N(CC)CC |
SMILES canónico |
CCN(CC)C1C2=CC=CC=C2C(O1)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


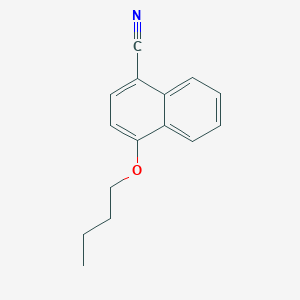
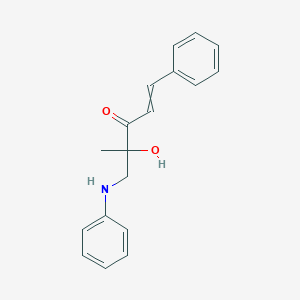
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)
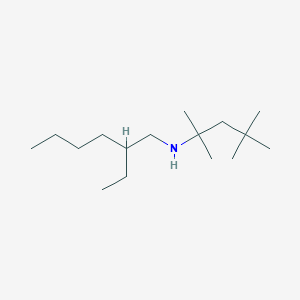



![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)

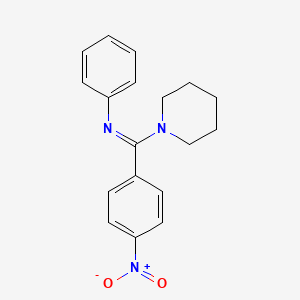
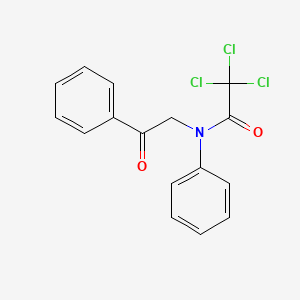
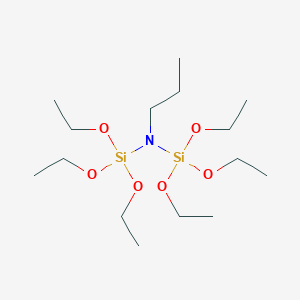

![6-(2-Phenylethenyl)-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14511208.png)
